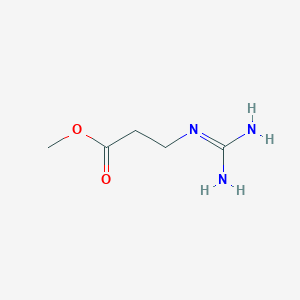
Methyl 3-carbamimidamidopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-carbamimidamidopropanoate: is a chemical compound with the molecular formula C4H8N3O2 3-carbamimidamidopropanoate . This compound is a derivative of propanoic acid and contains a guanidinium group, which is a functional group consisting of a central carbon atom double-bonded to a nitrogen atom and single-bonded to two additional nitrogen atoms.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of methyl propionate with guanidine under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid .
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the reaction of propionic acid with methylamine and guanidine in a controlled environment. The reaction mixture is then purified to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or amides .
Reduction: Reduction reactions can convert the compound into amines or alcohols .
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidinium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, amides.
Reduction: Amines, alcohols.
Substitution: Various substituted guanidinium compounds.
Scientific Research Applications
Chemistry: Methyl 3-carbamimidamidopropanoate is used as a building block in organic synthesis, particularly in the preparation of peptides and proteins . Biology: The compound is utilized in the study of protein interactions and enzyme inhibition . Medicine: pharmaceuticals , particularly as a precursor for antiviral and antibacterial agents. Industry: The compound is used in the production of agrochemicals and biocides .
Mechanism of Action
The mechanism by which Methyl 3-carbamimidamidopropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The guanidinium group plays a crucial role in forming hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Methyl 3-mercaptopropionate: Contains a thiol group instead of the guanidinium group.
Methyl 3-aminopropanoate: Contains an amino group instead of the guanidinium group.
Uniqueness: Methyl 3-carbamimidamidopropanoate is unique due to its guanidinium group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-(diaminomethylideneamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-10-4(9)2-3-8-5(6)7/h2-3H2,1H3,(H4,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIFALCRBIFSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














